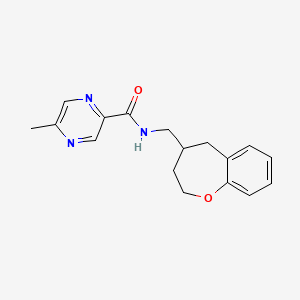![molecular formula C20H33N5O B5502648 6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)
6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions, including electrophilic fluorination, palladium catalyzed reactions, and nucleophilic substitution reactions, aimed at introducing specific functional groups to achieve the desired structural and pharmacological properties (Eskola et al., 2002); (Mallesha et al., 2012). These methodologies underscore the complexity and versatility in synthesizing piperazine-based compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including considerations of tautomeric forms and hydrogen bonding, is crucial for understanding their biological activity and interaction with biological targets. Studies often employ crystallography and NMR to elucidate these structures, providing insights into their three-dimensional conformation and potential reactive sites (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can include cyclization, condensation, and substitution reactions, which are essential for modifying the chemical structure to enhance biological activity or alter physical and chemical properties. The introduction of various substituents through these reactions can significantly impact the molecule's reactivity and interaction with biological systems (Sheng-ju, 2008).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. Piperazine derivatives' physical properties can influence their formulation and delivery in potential pharmaceutical applications. Techniques like X-ray crystallography provide detailed information on the crystalline structures, which is critical for understanding the compound's behavior in different environments (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of piperazine derivatives in research and drug development. Studies focus on understanding these properties to optimize the compounds for specific applications, including their role as intermediates in the synthesis of more complex molecules or as potential therapeutic agents (Wustrow et al., 1997).
Applications De Recherche Scientifique
Piperazine Derivatives and Anti-Mycobacterial Activity
Piperazine, a six-membered nitrogen-containing heterocycle, serves as a critical scaffold in numerous marketed drugs with diverse pharmacological activities. Its derivatives, including those structurally related to 6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, have shown potent anti-mycobacterial properties. These compounds have been effective against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analysis of piperazine-based anti-TB molecules provides valuable insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives exhibit a broad range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent applications. The modification of substitution patterns on the piperazine nucleus significantly affects the medicinal potential of resultant molecules. Piperazine-based molecules' flexibility as a building block for drug discovery underscores the importance of such structures in designing novel compounds for various diseases (Rathi et al., 2016).
Novel Opioid-like Compound: MT-45
The structural analogue 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), exhibiting opioid-like properties, highlights the versatility of piperazine derivatives in producing compounds with significant pharmacological effects. MT-45, available over the Internet, demonstrates opioid-like desired and unwanted effects, suggesting a potential for similar dependence liability to other opioids. This insight into MT-45's pharmacological profile provides a foundation for further exploration of piperazine derivatives in opioid receptor targeting (Siddiqi et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclohexyl-1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-16-21-18(23(2)3)15-19(22-16)24-11-13-25(14-12-24)20(26)10-9-17-7-5-4-6-8-17/h15,17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROWYOQCSCUSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5502608.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)

![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)

![1-methyl-3-[2-(4-morpholinyl)ethyl]-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5502669.png)
![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)